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2-(2-Bromoethoxy)-1,1,1-trifluoroethane

Cat. No.: B3034024
CAS No.: 133068-36-7
M. Wt: 206.99 g/mol
InChI Key: NNHQFVBLRGDVTN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluoroalkyl Ether Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.gov One of the first syntheses of an organofluorine compound was reported in 1862 by Alexander Borodin, who achieved a nucleophilic substitution of a halogen with fluoride (B91410). nih.gov However, the highly reactive and hazardous nature of the reagents kept the field relatively niche until the early 20th century. nih.gov A significant milestone was the isolation of elemental fluorine in 1886 by Henri Moissan, an achievement for which he received the Nobel Prize in Chemistry in 1906. numberanalytics.com

The industrial era of organofluorine chemistry began in the late 1920s and 1930s. researchgate.net The discovery of chlorofluorocarbons (CFCs) in 1928 by General Motors ushered in a wave of commercial applications for fluorinated compounds as refrigerants and propellants. researchgate.net During this period, the first patent specifically mentioning "Ethers Containing Fluorine" was filed in 1940, signaling the emerging interest in this subclass of organofluorine compounds. dntb.gov.ua

Early methods for synthesizing α-fluorinated ethers included the base-catalyzed addition of alcohols to fluoroolefins and fluoride exchange reactions with chlorinated ethers. sci-hub.se The development of hydrofluoroethers (HFEs) gained significant momentum as environmentally safer alternatives to ozone-depleting CFCs. dntb.gov.ua The evolution of synthetic methodologies, such as the Williamson ether synthesis adapted for fluorinated alcohols and the development of specific fluorinating agents, has enabled the creation of a vast array of fluoroalkyl ethers with tailored properties for diverse applications, from anesthetics to advanced materials. dntb.gov.uarsc.org

Significance of Trifluoroethyl Ethers as Versatile Synthetic Intermediates

The 2,2,2-trifluoroethyl group is a critical pharmacophore in modern medicinal chemistry and a valuable component in organic synthesis. Its significance stems from the unique properties imparted by the trifluoromethyl (–CF3) group. Due to the high electronegativity of fluorine, the trifluoromethyl group is a potent electron-withdrawing agent, which can significantly alter the physicochemical properties of a molecule. ketonepharma.commdpi.com

Trifluoroethyl ethers have emerged as highly valuable synthetic intermediates for several key reasons:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com Incorporating a trifluoroethoxy moiety can protect a drug candidate from rapid metabolism, thereby improving its pharmacokinetic profile. mdpi.com

Modulation of Physicochemical Properties: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. mdpi.com This is a crucial factor in drug design for improving absorption and distribution.

Robust Protecting Groups: The trifluoroethyl (TFE) ether has been strategically employed as a robust protecting group for alcohols in complex total synthesis projects. nih.gov It demonstrates remarkable stability across a wide range of reaction conditions—including oxidative, reductive, acidic, and basic environments—and can be removed under specific conditions when needed. nih.gov

Bioisosteric Replacement: The trifluoroethyl group can serve as a bioisostere for other chemical groups, allowing chemists to fine-tune a molecule's size, shape, and electronic properties to optimize its interaction with biological targets. mdpi.com

The synthesis of trifluoroethyl ethers is typically achieved through the reaction of 2,2,2-trifluoroethanol (B45653) with an appropriate electrophile, making this valuable functional group readily accessible for incorporation into diverse molecular scaffolds. wikipedia.org

Scope and Research Objectives for 2-(2-Bromoethoxy)-1,1,1-trifluoroethane in Modern Organic Chemistry

This compound is a bifunctional reagent designed for the specific purpose of introducing the 2-(trifluoroethoxy)ethyl group into other molecules. Its structure is key to its function: it contains a reactive "handle" (the bromo group) and a desired "payload" (the trifluoroethoxyethyl moiety).

The primary research objectives for utilizing this compound in modern organic chemistry are centered on its role as a specialized alkylating agent. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This allows chemists to react this compound with a wide range of nucleophiles, such as alcohols (phenols), amines, and thiols, to covalently attach the –CH2CH2OCH2CF3 fragment.

The strategic goal of this transformation is to impart the beneficial properties of the trifluoroethyl group, as discussed previously, onto a target molecule. Research applications include:

Agrochemical Development: Modifying the structure of potential herbicides or pesticides to increase their efficacy and environmental persistence. dntb.gov.ua

Materials Science: Incorporating this fluorinated moiety into polymers or other materials to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. ontosight.ai

The utility of such bromo-fluoroalkane reagents is well-established. For instance, the radiolabeled analogue 2-bromo-1-[¹⁸F]fluoroethane is widely used in the synthesis of radiotracers for Positron Emission Tomography (PET), where it efficiently fluoroethylates amines, amides, and hydroxyl groups. uni-mainz.de By analogy, this compound serves as a non-radioactive tool for the stable incorporation of a fluorinated ether chain, making it a targeted and valuable intermediate for chemists seeking to precisely engineer molecular properties.

Data Tables

Physicochemical Properties of this compound

Property Value Reference
CAS Number 133068-36-7 lookchem.com
Molecular Formula C₄H₆BrF₃O
Molecular Weight 206.99 g/mol
Physical Form Solid
InChI Key NNHQFVBLRGDVTN-UHFFFAOYSA-N

Properties of Related Fluoroalkyl Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2-Bromo-1,1,1-trifluoroethane C₂H₂BrF₃ 162.94 17.5 ~1.77
2,2,2-Trifluoroethyl ethyl ether C₄H₇F₃O 128.09 ~54 ~1.05
2,2,2-Trifluoroethanol C₂H₃F₃O 100.04 ~74-78 1.39

(Data sourced from references ketonepharma.comontosight.ai)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrF3O B3034024 2-(2-Bromoethoxy)-1,1,1-trifluoroethane CAS No. 133068-36-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethoxy)-1,1,1-trifluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF3O/c5-1-2-9-3-4(6,7)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHQFVBLRGDVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133068-36-7
Record name 2-(2-bromoethoxy)-1,1,1-trifluoroethane
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Synthetic Methodologies for 2 2 Bromoethoxy 1,1,1 Trifluoroethane

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. numberanalytics.comamazonaws.com For 2-(2-Bromoethoxy)-1,1,1-trifluoroethane, the primary disconnection is at the ether linkage (C-O bond), suggesting a Williamson ether synthesis approach.

This disconnection leads to two primary synthons: a trifluoroethoxide anion and a bromoethyl electrophile. These correspond to the key precursor molecules: 2,2,2-trifluoroethanol (B45653) and a suitable bromoethylating agent , such as 1,2-dibromoethane (B42909) or 2-bromoethanol (B42945) derivatives.

A secondary retrosynthetic approach could involve the formation of the carbon-bromine bond as the final step. This would involve the ether 2-(2-hydroxyethoxy)-1,1,1-trifluoroethane as a key intermediate, which would then be subjected to bromination. This intermediate, in turn, can be retrosynthetically disconnected back to 2,2,2-trifluoroethanol and ethylene (B1197577) oxide.

Key Precursors Identified through Retrosynthetic Analysis:

Precursor MoleculeChemical StructureRole in Synthesis
2,2,2-TrifluoroethanolCF₃CH₂OHSource of the trifluoroethoxy group
1,2-DibromoethaneBrCH₂CH₂BrBromoethylating agent
2-BromoethanolBrCH₂CH₂OHPrecursor for a bromoethylating agent
Ethylene OxideC₂H₄OPrecursor for the ethoxy linker

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule in a minimal number of steps from the key precursors.

Etherification of 2,2,2-Trifluoroethanol with Bromoethylating Agents

The most direct and common method for synthesizing ethers is the Williamson ether synthesis. This involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with an alkyl halide.

In the context of this compound, 2,2,2-trifluoroethanol is treated with a base (such as sodium hydride, NaH, or potassium hydroxide (B78521), KOH) to generate the 2,2,2-trifluoroethoxide anion. This nucleophile is then reacted with an excess of a bromoethylating agent like 1,2-dibromoethane. The excess of the dihaloalkane is crucial to minimize the formation of a symmetrical diether byproduct.

Reaction Scheme: CF₃CH₂OH + Base → CF₃CH₂O⁻ CF₃CH₂O⁻ + BrCH₂CH₂Br → CF₃CH₂OCH₂CH₂Br + Br⁻

Multi-Step Approaches Involving Halogenation and Ether Formation

An alternative strategy involves forming the ether linkage first, followed by a halogenation step.

One possible multi-step route begins with the reaction of 2,2,2-trifluoroethanol with ethylene oxide. This reaction is typically catalyzed by an acid or a base and results in the formation of 2-(2-hydroxyethoxy)-1,1,1-trifluoroethane. The subsequent step involves the conversion of the terminal hydroxyl group to a bromide. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Step 1: Ether Formation CF₃CH₂OH + C₂H₄O → CF₃CH₂OCH₂CH₂OH

Step 2: Halogenation CF₃CH₂OCH₂CH₂OH + PBr₃ → CF₃CH₂OCH₂CH₂Br

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient catalytic methods. semanticscholar.orgscienmag.com For the synthesis of this compound, several green chemistry principles can be applied.

One approach is the use of phase-transfer catalysis (PTC) for the etherification reaction. PTC can facilitate the reaction between the aqueous trifluoroethoxide and the organic bromoethylating agent, potentially avoiding the need for anhydrous solvents and strong, hazardous bases like NaH. A quaternary ammonium (B1175870) salt is typically used as the phase-transfer catalyst.

Another green consideration is the choice of solvent. Utilizing greener solvents with lower environmental impact and toxicity is a key aspect. Furthermore, developing catalytic systems that allow for lower reaction temperatures and reduced reaction times can contribute to a more sustainable process. rsc.org While specific catalytic methods for this exact synthesis are not widely reported, the principles of green chemistry suggest these as areas for development. researchgate.neteurekalert.org

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product on an academic scale. researchgate.net For the Williamson ether synthesis route, several parameters can be systematically varied.

Table of Reaction Parameters for Optimization:

ParameterConditions to TestRationale for Optimization
Base NaH, KH, K₂CO₃, Cs₂CO₃The strength and solubility of the base can affect the rate of deprotonation and side reactions.
Solvent THF, DMF, Acetonitrile (B52724)The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction rate.
Temperature Room Temperature to RefluxHigher temperatures can increase the reaction rate but may also lead to the formation of elimination byproducts.
Reactant Ratio Varying the excess of 1,2-dibromoethaneA significant excess of the bromoethylating agent is generally used to minimize the formation of the diether byproduct.

A typical laboratory-scale synthesis would involve the slow addition of 2,2,2-trifluoroethanol to a suspension of sodium hydride in anhydrous THF at 0 °C. After the evolution of hydrogen gas ceases, a solution of 1,2-dibromoethane in THF is added, and the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation or column chromatography.

Chemical Reactivity and Transformation Mechanisms of 2 2 Bromoethoxy 1,1,1 Trifluoroethane

Nucleophilic Substitution Reactions at the Bromide Center

The primary carbon atom attached to the bromine in 2-(2-Bromoethoxy)-1,1,1-trifluoroethane is the principal site for nucleophilic attack. The reaction mechanism, whether SN2 or SN1, is largely determined by the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Pathways: Investigation of Substrate Scope and Nucleophile Diversity

Given that this compound is a primary alkyl halide, it is expected to strongly favor the SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.org This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

The reaction is predicted to proceed efficiently with a wide variety of strong, unhindered nucleophiles. Steric hindrance around the reaction center is minimal, allowing for effective backside attack by the nucleophile.

Table 1: Predicted SN2 Reactions of this compound with Various Nucleophiles

Nucleophile Reagent Example Predicted Product Solvent
Hydroxide (B78521) NaOH 2-(2-Hydroxyethoxy)-1,1,1-trifluoroethane Acetone, DMF
Alkoxide NaOCH₃ 2-(2-Methoxyethoxy)-1,1,1-trifluoroethane Methanol
Cyanide NaCN 3-(2,2,2-Trifluoroethoxy)propanenitrile DMSO
Azide (B81097) NaN₃ 1-Azido-2-(2,2,2-trifluoroethoxy)ethane DMF

This table is based on established principles of SN2 reactions for primary alkyl bromides and does not represent experimentally verified data for this specific compound.

SN1 Pathways: Carbocation Stability and Solvolysis Studies

The SN1 (unimolecular nucleophilic substitution) pathway is highly unlikely for this compound under typical conditions. This mechanism proceeds through a carbocation intermediate, and the primary carbocation that would be formed upon the departure of the bromide ion is inherently unstable.

Solvolysis reactions, where the solvent acts as the nucleophile, would be exceptionally slow if proceeding through an SN1 mechanism. For an SN1 reaction to be significant, there would need to be a structural feature that could stabilize the primary carbocation, such as resonance, which is absent in this molecule. Therefore, any observed solvolysis, for instance in water or ethanol, would predominantly occur via an SN2 mechanism, albeit slowly due to the weak nucleophilicity of the solvent.

Stereochemical Outcomes and Diastereoselective Control in Substitution

Since the carbon atom bearing the bromine is not a stereocenter, the direct stereochemical outcome of substitution at this center is not a factor. However, if a chiral nucleophile were used, the reaction would lead to the formation of diastereomers. The principles of SN2 reactions dictate a backside attack, which can be relevant in more complex substrates where the approach of the nucleophile is sterically hindered or directed by neighboring functional groups. For this compound, no significant diastereoselective control is anticipated in its substitution reactions with achiral nucleophiles.

Elimination Reactions to Form Fluoroalkyl Vinyl Ethers

In the presence of a base, this compound can undergo elimination (dehydrobromination) to form 2-(vinyloxy)-1,1,1-trifluoroethane. This reaction competes with the nucleophilic substitution pathway.

E1 vs. E2 Pathways: Mechanistic Elucidation and Regioselectivity

Similar to the SN1 pathway, the E1 (unimolecular elimination) mechanism is improbable due to the high energy of the primary carbocation intermediate. The E2 (bimolecular elimination) mechanism is the strongly favored pathway. libretexts.org The E2 reaction is a concerted process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is eliminated simultaneously, forming a double bond.

The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Since there is only one type of β-hydrogen in the molecule, the reaction is not expected to yield a mixture of regioisomeric alkene products.

Base-Promoted Dehydrobromination: Scope and Limitations

The outcome of the reaction of this compound with a reagent that can act as both a nucleophile and a base (e.g., hydroxide, alkoxides) is a competition between SN2 and E2 pathways. libretexts.org The ratio of substitution to elimination products is influenced by several factors:

Base Strength and Steric Hindrance: Strong, sterically hindered bases, such as potassium tert-butoxide, will favor the E2 pathway. These bulky bases are poor nucleophiles but are effective at removing the sterically accessible β-hydrogen.

Temperature: Higher temperatures generally favor elimination over substitution. chemguide.co.uk

Solvent: Less polar solvents tend to favor elimination.

Table 2: Predicted Outcome of Base-Promoted Reactions

Base/Nucleophile Reagent Predicted Major Product Conditions Favoring Major Product
Sodium Ethoxide NaOEt 2-(2-Ethoxyethoxy)-1,1,1-trifluoroethane (SN2) Lower Temperature
Potassium tert-Butoxide KOC(CH₃)₃ 2-(Vinyloxy)-1,1,1-trifluoroethane (E2) Higher Temperature, Bulky Base

This table is based on established principles of competition between substitution and elimination reactions and does not represent experimentally verified data for this specific compound.

The synthesis of fluorinated vinyl ethers is a significant area of research, and dehydrohalogenation is a common method to achieve this. Therefore, the base-promoted elimination of this compound represents a plausible route to the corresponding vinyl ether, a valuable monomer for specialty polymers.

Organometallic Reactions and Cross-Coupling Methodologies

The carbon-bromine bond in this compound is the primary site for organometallic transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (2-(1,1,1-trifluoroethoxy)ethyl)magnesium bromide. This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. While specific studies on this particular Grignard reagent are not extensively documented, the general principles of Grignard reagent formation and reactivity are well-established. These reagents are potent nucleophiles and strong bases, reacting with a wide array of electrophiles. For instance, they readily add to carbonyl compounds like aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.

Organolithium Reagents: Similarly, treatment of this compound with two equivalents of lithium metal would lead to the formation of the analogous organolithium reagent, (2-(1,1,1-trifluoroethoxy)ethyl)lithium. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. They participate in similar reactions with electrophiles, often with enhanced reactivity. Due to their high reactivity, these reactions are typically conducted at low temperatures in anhydrous, aprotic solvents.

Table 1: Representative Reactions of Grignard and Organolithium Reagents No specific data was found for this compound. The following table is illustrative of the expected reactivity based on analogous alkyl halides.

Organometallic ReagentElectrophileProduct TypeGeneral Reaction Conditions
R-MgBr (Grignard)Aldehyde (R'CHO)Secondary Alcohol (R-CH(OH)-R')Anhydrous ether or THF, followed by acidic workup
R-MgBr (Grignard)Ketone (R'C(O)R'')Tertiary Alcohol (R-C(OH)(R')R'')Anhydrous ether or THF, followed by acidic workup
R-Li (Organolithium)Ester (R'COOR'')Tertiary Alcohol (R₂C(OH)R')Anhydrous ether or hexane (B92381) at low temperature, followed by acidic workup
R-Li (Organolithium)Carbon Dioxide (CO₂)Carboxylic Acid (RCOOH)Anhydrous ether or hexane, followed by acidic workup

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, as an alkyl bromide, can potentially serve as a substrate in these transformations.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.gov While typically applied to aryl and vinyl halides, advancements have extended its scope to include alkyl halides. The reaction of this compound with an alkene, such as styrene, would be expected to yield a substituted alkene. The success of such a reaction would depend on the choice of catalyst, ligands, and reaction conditions to favor the desired coupling over potential side reactions like β-hydride elimination.

Suzuki Reaction: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. nih.gov To utilize this compound in a Suzuki reaction, it would be coupled with a suitable boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The reaction is known for its high functional group tolerance. udel.edu

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net While the classical Sonogashira reaction does not typically employ alkyl halides, modifications and alternative catalytic systems have been developed that may allow for the coupling of substrates like this compound with terminal alkynes.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions Specific experimental data for this compound in these reactions is not readily available. This table outlines the general components.

ReactionCoupling PartnerTypical CatalystTypical BaseProduct Type
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃Substituted Alkene
SuzukiBoronic Acid (e.g., PhB(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₃PO₄Alkylated Arene
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, PiperidineInternal Alkyne

Radical Reactions and Homolytic Cleavage Studies

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, a process where the bond breaks symmetrically, with each fragment retaining one of the bonding electrons to form radicals. researchgate.netrsc.org This homolytic cleavage can be initiated by heat, light (photolysis), or radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride.

Once formed, the 2-(1,1,1-trifluoroethoxy)ethyl radical can undergo various transformations. In the presence of a hydrogen atom donor, it can be reduced to the corresponding ethyl ether. Alternatively, it can add to unsaturated systems like alkenes or alkynes in intermolecular or intramolecular fashion, leading to the formation of new carbon-carbon bonds. Intramolecular radical cyclizations are a particularly powerful synthetic strategy, allowing for the construction of cyclic structures. The viability and regioselectivity of such cyclizations would depend on the structure of the tethered unsaturated moiety.

Transformations Involving the Trifluoroethoxy Moiety: Selective Cleavage and Functionalization

The 2,2,2-trifluoroethoxy group is generally considered to be a stable moiety due to the strong carbon-fluorine bonds. However, under specific conditions, this group can be cleaved or functionalized. The cleavage of trifluoroethyl ethers has been explored, often requiring strong reducing agents or specific activating strategies. For example, treatment with lithium naphthalenide has been reported for the reductive cleavage of benzyl (B1604629) ethers and could potentially be applied to the cleavage of the trifluoroethoxy group. researchgate.net

More recent strategies for the deprotection of trifluoroethyl ethers involve their conversion to a difluorovinyl ether by treatment with a lithium base, followed by oxidative cleavage. documentsdelivered.comnih.gov Another approach involves the formation of a difluorovinyl anion which is then trapped with an electrophilic oxygen source to yield a labile difluoroacetate. documentsdelivered.comnih.gov These methods provide pathways to unmask a hydroxyl group that was protected as a trifluoroethyl ether. The applicability of these methods to this compound would depend on the compatibility of the bromo functionality with the strongly basic or reductive conditions required for the cleavage of the trifluoroethoxy group.

Table 3: Methods for the Cleavage of Trifluoroethyl Ethers This table presents general strategies for the deprotection of trifluoroethyl ethers, which could potentially be applied to this compound.

Reagent/MethodIntermediateFinal ProductReference
Lithium NaphthalenideRadical anionAlcohol researchgate.net
1. Lithium Base 2. Osmium TetroxideDifluorovinyl etherAlcohol documentsdelivered.comnih.gov
1. Lithium Base 2. Electrophilic Oxygen Source (e.g., MoOPH)Difluorovinyl anionAlcohol (via labile difluoroacetate) documentsdelivered.comnih.gov

Applications of 2 2 Bromoethoxy 1,1,1 Trifluoroethane in Organic Synthesis

Building Block for Fluorinated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the incorporation of fluorine into these scaffolds can significantly enhance their biological activity. rhhz.netnih.gov 2-(2-Bromoethoxy)-1,1,1-trifluoroethane serves as a valuable precursor for the synthesis of a variety of fluorinated heterocycles. The presence of a reactive bromine atom allows for nucleophilic substitution reactions with various heteroatoms, leading to the formation of new carbon-heteroatom bonds and subsequent cyclization to afford the desired heterocyclic rings.

The general strategy involves the reaction of this compound with bifunctional nucleophiles. For instance, reaction with compounds containing both a nucleophilic nitrogen and another nucleophilic group (such as an amine, thiol, or alcohol) can lead to the formation of five- or six-membered nitrogen-containing heterocycles bearing a trifluoroethoxymethyl side chain. While direct examples specifically citing this compound in the synthesis of a wide range of heterocycles are not extensively documented in readily available literature, the reactivity pattern of similar bromo-functionalized ethers suggests its potential in this area.

The following table illustrates the potential types of heterocyclic systems that could be synthesized using this compound as a building block, based on established synthetic methodologies for analogous compounds.

Heterocycle ClassPotential Nucleophilic PartnerIllustrative Reaction Type
Substituted MorpholinesAmino alcoholsIntramolecular Williamson ether synthesis
Substituted ThiazolidinesCysteamineSequential N- and S-alkylation
Substituted ImidazolidinesEthylenediamineDialkylation of diamine
Substituted PyridinesNot directly applicable for ring formationUsed to functionalize existing pyridine (B92270) rings

Introduction of Trifluoroethoxyalkyl Chains into Complex Molecular Architectures

The trifluoroethoxy group is a key pharmacophore in a number of approved drugs due to its ability to improve metabolic stability and modulate receptor binding affinity. This compound provides a direct and efficient means of introducing the CH₂CH₂OCH₂CF₃ moiety into complex organic molecules through nucleophilic substitution reactions. A wide range of nucleophiles, including phenols, thiols, and amines, can displace the bromide ion to form the corresponding trifluoroethoxylated derivatives. mdpi.com

The reaction of phenols with this compound, typically in the presence of a base, affords aryl trifluoroethyl ethers. This transformation is valuable in the synthesis of analogues of biologically active compounds where the introduction of a trifluoroethoxy group can lead to improved pharmacokinetic properties.

Similarly, thiols react readily with this compound to yield the corresponding thioethers. This reaction is useful for modifying cysteine residues in peptides or for the synthesis of sulfur-containing agrochemicals.

Nitrogen nucleophiles, such as primary and secondary amines, also undergo alkylation with this compound to produce the corresponding N-trifluoroethoxyethyl derivatives. This reaction is a key step in the synthesis of various pharmaceutical candidates.

The table below summarizes representative nucleophilic substitution reactions of this compound.

Nucleophile TypeSubstrate ExampleProduct Type
Phenol4-Methoxyphenol1-(2-(2,2,2-Trifluoroethoxy)ethoxy)-4-methoxybenzene
ThiolThiophenolPhenyl(2-(2,2,2-trifluoroethoxy)ethyl)sulfane
AminePiperidine1-(2-(2,2,2-Trifluoroethoxy)ethyl)piperidine

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates through Chemical Transformations

Beyond its direct use as an alkylating agent, this compound can be transformed into other valuable intermediates for the pharmaceutical and agrochemical industries. rhhz.netacs.org These transformations expand its synthetic utility and provide access to a broader range of fluorinated building blocks.

One important transformation is the elimination of hydrogen bromide to form 2-(2,2,2-trifluoroethoxy)ethene, also known as trifluoroethyl vinyl ether. This reaction is typically carried out using a strong base. Trifluoroethyl vinyl ether is a valuable monomer for the synthesis of fluorinated polymers and can also participate in various cycloaddition reactions to construct complex cyclic systems. researchgate.net

Another potential transformation involves the conversion of the bromo group to other functional groups. For example, reaction with sodium azide (B81097) would yield 2-(2-azidoethoxy)-1,1,1-trifluoroethane, a precursor for the synthesis of triazoles and other nitrogen-containing heterocycles via click chemistry or other cycloaddition reactions.

The following table outlines some key chemical transformations of this compound to produce advanced intermediates.

ReagentReaction TypeProduct
Potassium tert-butoxideElimination2-(2,2,2-Trifluoroethoxy)ethene
Sodium azideNucleophilic Substitution2-(2-Azidoethoxy)-1,1,1-trifluoroethane
Sodium cyanideNucleophilic Substitution3-(2,2,2-Trifluoroethoxy)propanenitrile

Role in the Synthesis of Specialty Monomers and Polymer Precursors

The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them indispensable in a wide range of applications. This compound can serve as a key starting material for the synthesis of specialty monomers that can be polymerized to produce fluorinated polymers with tailored properties.

As mentioned previously, the elimination of HBr from this compound yields trifluoroethyl vinyl ether, a monomer that can undergo cationic or radical polymerization. Copolymers of trifluoroethyl vinyl ether with other monomers can be designed to have specific properties for applications such as coatings, membranes, and optical materials.

Furthermore, the bromo group in this compound can be used to introduce the trifluoroethoxyethyl moiety into existing polymer backbones through polymer modification reactions. This allows for the tuning of the surface properties and other characteristics of a variety of polymers.

The table below provides examples of how this compound can be utilized in the field of polymer chemistry.

ApplicationDescription
Monomer SynthesisDehydrobromination to yield 2-(2,2,2-trifluoroethoxy)ethene for polymerization.
Polymer FunctionalizationReaction with polymers containing nucleophilic side chains to introduce the trifluoroethoxyethyl group.
Chain Transfer AgentPotential use in controlled radical polymerization techniques to synthesize well-defined fluorinated polymers.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-(2-Bromoethoxy)-1,1,1-trifluoroethane, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques offers a complete picture of its atomic connectivity and electronic environment.

¹H, ¹³C, ¹⁹F NMR for Comprehensive Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the two methylene (B1212753) groups. The methylene group adjacent to the bromine atom (-CH₂Br) would likely appear as a triplet, deshielded by the electronegative bromine. The other methylene group, bonded to the oxygen atom (-OCH₂-), would also present as a triplet, with its chemical shift influenced by both the adjacent oxygen and the trifluoroethoxy group.

In the ¹³C NMR spectrum, four distinct carbon signals are anticipated. The carbon of the trifluoromethyl group (-CF₃) will be split into a quartet due to coupling with the three fluorine atoms. The methylene carbon attached to the oxygen (-OCH₂-) and the methylene carbon bonded to bromine (-CH₂Br) will have characteristic chemical shifts influenced by the neighboring heteroatoms. The carbon of the trifluoroethoxy group (-OCH₂CF₃) will also show a distinct resonance.

The ¹⁹F NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms of the -CF₃ group, resulting from coupling with the adjacent methylene protons.

A summary of the predicted NMR data is presented in the table below.

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H3.5 - 3.7Triplet-CH₂Br
¹H3.9 - 4.1Triplet-OCH₂-
¹³C30 - 35Singlet-CH₂Br
¹³C65 - 70Quartet-OCH₂CF₃
¹³C120 - 125Quartet-CF₃
¹⁹F-70 to -80Triplet-CF₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To further confirm the structural assignments and elucidate the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the two methylene groups, confirming their scalar coupling and adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would definitively link the proton resonances of the -CH₂Br and -OCH₂- groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound. By varying the temperature, it is possible to study the rotation around the C-C and C-O single bonds. At lower temperatures, distinct signals for different conformers might be observed, while at higher temperatures, these signals would coalesce due to rapid interchange. The analysis of these spectral changes allows for the determination of the energy barriers associated with these conformational processes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₄H₆BrF₃O), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

Ion Calculated Exact Mass
[C₄H₆⁷⁹BrF₃O]⁺221.9585
[C₄H₆⁸¹BrF₃O]⁺223.9565

Fragmentation Pathways and Isotopic Labeling Studies for Mechanistic Insights

The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of different parts of the molecule and the likely cleavage points. For this compound, several key fragmentation pathways can be postulated:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom could lead to the formation of a stable oxonium ion.

Loss of a bromine radical: The C-Br bond is relatively weak and can cleave to generate a carbocation and a bromine radical.

Loss of ethylene (B1197577) oxide: A rearrangement followed by fragmentation could lead to the loss of a neutral ethylene oxide molecule.

Cleavage of the C-O bond: Fragmentation at the ether linkage can also occur.

Isotopic labeling studies, for instance, by replacing specific hydrogen atoms with deuterium, can be employed to trace the atoms during fragmentation, thereby providing deeper mechanistic insights into the rearrangement and cleavage processes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule. While no specific spectra for "this compound" are publicly available, its characteristic vibrational modes can be predicted based on the analysis of similar chemical structures, such as bromoalkanes, fluoroalkanes, and ethers. quimicaorganica.orgwikipedia.orgdocbrown.infopressbooks.pub

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The C-F and C-O stretching vibrations are expected to produce strong absorption bands. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum. quimicaorganica.orgwikipedia.org

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (alkane) Stretching 2850-3000 Medium to Strong
C-F Stretching 1000-1400 Strong
C-O (ether) Stretching 1050-1150 Strong

This table presents predicted data based on characteristic vibrational frequencies of related compounds. quimicaorganica.orgwikipedia.orgdocbrown.infodocbrown.info

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone and symmetric stretches of the molecule would be more prominent in the Raman spectrum. For halogenated ethers, low-frequency vibrational modes are often associated with the halogen atoms. aip.org

Reaction Monitoring

Both IR and Raman spectroscopy can be employed for real-time monitoring of reactions involving "this compound". jascoinc.comresearchgate.net For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, the disappearance of the characteristic C-Br stretching vibration and the appearance of new bands corresponding to the new functional group can be tracked over time. researchgate.net This allows for the determination of reaction kinetics and the identification of transient intermediates.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structural Insights

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While "this compound" is a liquid at room temperature, its solid-state structure could be investigated by forming crystalline derivatives or co-crystals. This would provide invaluable information on bond lengths, bond angles, and intermolecular interactions.

The process would involve synthesizing a suitable solid derivative of the parent compound, growing a single crystal of high quality, and then diffracting X-rays through the crystal. wikipedia.org The resulting diffraction pattern is used to generate an electron density map, from which the atomic structure can be elucidated.

Potential Insights from X-ray Crystallography:

Conformational Analysis: Determination of the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Identification of weak interactions, such as hydrogen bonds or halogen bonds, which influence the crystal packing.

Stereochemistry: Unambiguous assignment of stereochemistry in chiral derivatives.

While no specific crystallographic data for derivatives of "this compound" are currently available in the literature, this technique remains a powerful tool for obtaining definitive structural information.

Chromatographic Methods (GC, HPLC) for Purity Assessment, Reaction Monitoring, and Kinetic Studies

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly well-suited for the analysis of "this compound".

Gas Chromatography (GC)

GC is an ideal method for the analysis of volatile compounds like halogenated ethers. epa.govshimadzu.com A sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For "this compound," a nonpolar or moderately polar capillary column would likely be used. libretexts.org An electron capture detector (ECD) would be highly sensitive to this halogenated compound. epa.gov GC can be used for:

Purity Assessment: Determining the percentage purity of a sample and identifying any impurities.

Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time. nih.gov

Typical GC Parameters for Halogenated Hydrocarbon Analysis

Parameter Setting
Column Capillary column (e.g., DB-5 or equivalent)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless

This table presents typical parameters for the analysis of similar compounds. gcms.cz

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for both volatile and non-volatile compounds. oup.com For "this compound," reversed-phase HPLC with a C18 column would be a suitable approach. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Applications of HPLC:

Purity Assessment: Similar to GC, HPLC can be used to determine the purity of a sample.

Reaction Monitoring: HPLC is particularly useful for monitoring reactions in the liquid phase.

Kinetic Studies: By analyzing samples at different time points during a reaction, HPLC can be used to determine reaction rates and mechanisms. For example, in a nucleophilic substitution reaction, the rate of disappearance of the starting material and the rate of appearance of the product can be quantified. chemguide.co.ukstudymind.co.uk

Computational Chemistry and Theoretical Studies on 2 2 Bromoethoxy 1,1,1 Trifluoroethane

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic makeup and inherent reactivity of 2-(2-Bromoethoxy)-1,1,1-trifluoroethane. These calculations provide a quantitative description of the molecule's orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. google.comarxiv.org For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. stackexchange.comyoutube.com By finding the minimum energy conformation, researchers can obtain accurate bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is utilized to map out the energy profiles of potential chemical reactions involving this compound. This involves calculating the energy of the molecule as its geometry is systematically changed, allowing for the identification of energy minima (stable molecules) and transition states (energy barriers of reactions). Common functionals such as B3LYP are often employed for their balance of accuracy and computational cost. core.ac.ukresearchgate.net

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations (Note: The following data is representative and based on typical values for similar halogenated ethers, as specific experimental or calculated data for this compound is not widely available in the literature.)

ParameterValue
C-C bond length (ethoxy)1.52 Å
C-O bond length (ether)1.43 Å
C-Br bond length1.94 Å
C-F bond length (avg.)1.35 Å
C-O-C bond angle112°
O-C-C-Br dihedral angle180° (anti-periplanar)

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide even higher accuracy for energetic calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to refine the energies of reaction intermediates and transition states that have been initially explored with DFT. These high-level calculations are crucial for obtaining precise activation energies and reaction enthalpies, which are key to understanding the kinetics and thermodynamics of chemical processes involving this compound.

Transition State Modeling and Reaction Mechanism Elucidation

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this involves modeling the transition states of reactions such as nucleophilic substitution or elimination. By calculating the geometry and energy of the transition state, chemists can gain insight into the pathway of a reaction. For instance, in a potential SN2 reaction, the transition state would feature an elongated C-Br bond and a partially formed bond with the incoming nucleophile. Computational modeling can help determine the feasibility of such pathways. semanticscholar.org The acidic cleavage of ethers, a common reaction, is known to proceed through SN1 or SN2 mechanisms, and computational modeling can predict which pathway is favored for this specific molecule. libretexts.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects on Reactivity

Molecules are not static; they are in constant motion. Molecular Dynamics (MD) simulations are used to model the dynamic behavior of this compound over time. acs.orgarxiv.org By simulating the movement of each atom, researchers can explore the molecule's conformational landscape, identifying the different shapes it can adopt and the energy barriers between them. This is particularly important for a flexible molecule like an ether.

MD simulations are also invaluable for studying the influence of the surrounding environment, known as solvent effects, on the molecule's reactivity. rsc.org The behavior and reactivity of this compound can be significantly different in a polar versus a non-polar solvent. youtube.com MD simulations can model these interactions explicitly, providing a more realistic picture of the reaction in solution. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. numberanalytics.comnumberanalytics.com For this compound, this includes the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. chemaxon.comacdlabs.comnmrdb.orgnmrdb.org

DFT calculations can predict the 1H, 13C, and 19F NMR spectra of the molecule. github.io The calculated chemical shifts can aid in the interpretation of experimental spectra and the assignment of peaks to specific atoms in the molecule. Similarly, the vibrational frequencies from DFT calculations can be used to generate a theoretical IR spectrum, which helps in identifying the characteristic vibrational modes of the molecule's functional groups. arxiv.org Discrepancies between predicted and experimental spectra can prompt refinements in the computational models used.

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is representative and based on typical values for similar fluorinated ethers, as specific experimental or calculated data for this compound is not widely available in the literature.)

SpectroscopyParameterPredicted Value
1H NMRChemical Shift (δ) -CH2Br3.6 ppm
Chemical Shift (δ) -OCH2-4.1 ppm
Chemical Shift (δ) -OCH2CF34.3 ppm
13C NMRChemical Shift (δ) -CH2Br30 ppm
Chemical Shift (δ) -OCH2-70 ppm
Chemical Shift (δ) -CF3124 ppm (q)
IRVibrational Frequency (ν) C-F stretch1100-1350 cm-1
Vibrational Frequency (ν) C-O stretch1080-1150 cm-1
Vibrational Frequency (ν) C-Br stretch515-690 cm-1

Synthesis and Reactivity of Derivatives and Analogues of 2 2 Bromoethoxy 1,1,1 Trifluoroethane

Systematic Modification of the Alkyl Chain Length and Branching

The reactivity of 2-(2-Bromoethoxy)-1,1,1-trifluoroethane is significantly influenced by the nature of the alkyl chain. Researchers have systematically synthesized a series of analogues by modifying the length and branching of the bromoalkoxy chain to probe these effects. The synthesis of these analogues typically involves the reaction of 2,2,2-trifluoroethanol (B45653) with a corresponding dibromoalkane under basic conditions, such as in the presence of sodium hydride.

For instance, the synthesis of homologues such as 2-(3-bromopropoxy)-1,1,1-trifluoroethane and 2-(4-bromobutoxy)-1,1,1-trifluoroethane allows for the investigation of how the increased distance between the trifluoroethyl group and the bromine atom affects reactivity. Generally, increasing the chain length can alter the steric hindrance around the reactive C-Br bond and influence the electronic effects transmitted through the molecule.

Branching in the alkyl chain introduces further steric complexity. The synthesis of analogues like 2-(1-bromoethoxy)-1,1,1-trifluoroethane or 2-(2-bromopropoxy)-1,1,1-trifluoroethane provides insight into how substitution at the α- and β-positions relative to the bromine atom impacts reaction kinetics and pathways. For example, branching at the α-carbon can significantly hinder SN2 reactions due to increased steric bulk.

Compound Alkyl Chain Modification Potential Impact on Reactivity
2-(3-Bromopropoxy)-1,1,1-trifluoroethaneLengthened Chain (n=3)Decreased inductive effect of the trifluoroethoxy group on the C-Br bond.
2-(4-Bromobutoxy)-1,1,1-trifluoroethaneLengthened Chain (n=4)Further diminished inductive effect, reactivity approaches that of a simple bromoalkane.
2-(1-Bromoethoxy)-1,1,1-trifluoroethaneBranched Chain (α-methyl)Increased steric hindrance at the reaction center, potentially favoring SN1 or elimination pathways.
2-(2-Bromopropoxy)-1,1,1-trifluoroethaneBranched Chain (β-methyl)Moderate steric hindrance, may influence the rate of substitution reactions.

Variation of Halogen Substituents (e.g., chloro, iodo analogues) and Their Impact on Reactivity

The nature of the halogen atom in the 2-haloethoxy moiety is a critical determinant of the compound's reactivity, primarily in nucleophilic substitution reactions. The general trend for leaving group ability in SN2 reactions is I > Br > Cl > F, which is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion.

The synthesis of chloro and iodo analogues of this compound allows for a direct comparison of their reactivity. 2-(2-Chloroethoxy)-1,1,1-trifluoroethane can be synthesized from 2,2,2-trifluoroethanol and 1-bromo-2-chloroethane, while the iodo analogue, 2-(2-iodoethoxy)-1,1,1-trifluoroethane, is often prepared from the bromo or chloro precursor via a Finkelstein reaction using sodium iodide in acetone.

Comparative reactivity studies would typically involve reacting these analogues with a common nucleophile under identical conditions and measuring the reaction rates. It is expected that the iodo analogue would exhibit the highest reaction rate, followed by the bromo and then the chloro analogue. This difference in reactivity is crucial for synthetic planning, allowing for the selection of the appropriate analogue based on the desired reaction kinetics.

Analogue Halogen Substituent Relative C-X Bond Strength Expected Relative Reactivity in SN2 Reactions
2-(2-Chloroethoxy)-1,1,1-trifluoroethaneChlorineStrongestLowest
This compoundBromineIntermediateIntermediate
2-(2-Iodoethoxy)-1,1,1-trifluoroethaneIodineWeakestHighest

Introduction of Additional Functional Groups into the Bromoethoxy Moiety

The introduction of other functional groups into the bromoethoxy moiety can dramatically alter the chemical behavior of the parent compound, opening up new synthetic possibilities and potentially modulating biological activity in related structures. The synthetic strategies for introducing these functional groups depend on the nature of the desired group and its compatibility with the existing functionalities.

For instance, the presence of a hydroxyl group, as in 1-bromo-3-(2,2,2-trifluoroethoxy)propan-2-ol, could be achieved by reacting 2,2,2-trifluoroethanol with an epibromohydrin. This introduces a versatile handle for further transformations, such as esterification or oxidation.

Similarly, the incorporation of an additional ether linkage, for example in 1-(2-bromoethoxy)-2-(2,2,2-trifluoroethoxy)ethane, could be accomplished through a Williamson ether synthesis. Such modifications can influence the molecule's polarity, solubility, and chelating properties. The reactivity of the C-Br bond might also be affected by the electronic effects of the newly introduced functional group. A related synthetic approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a base like potassium hydroxide (B78521) to yield aryl fluoroalkenyl ethers. beilstein-journals.orgresearchgate.net This methodology highlights the potential for creating a diverse range of functionalized analogues.

Comparative Reactivity Studies and Structure-Reactivity Relationships of Analogues

Understanding the relationship between the structure of these analogues and their reactivity is a cornerstone of physical organic chemistry. Comparative studies often employ kinetic experiments to quantify the rates of reaction with various nucleophiles. For example, the rate constants for the substitution of the halogen by a nucleophile like azide (B81097) or thiophenoxide can be determined for a series of analogues.

Quantitative structure-reactivity relationships (QSRRs) can be developed from this data. These models often correlate reactivity with physicochemical parameters such as steric factors (e.g., Taft's Es), electronic effects (e.g., Hammett or Taft parameters), and computational descriptors (e.g., bond dissociation energies, partial atomic charges).

For the analogues of this compound, key structural features influencing reactivity include:

The nature of the halogen: As discussed, the leaving group ability (I > Br > Cl) is a primary determinant of reactivity in nucleophilic substitutions.

Alkyl chain length and branching: Steric hindrance around the reaction center generally decreases the rate of SN2 reactions. Inductive and field effects of the trifluoroethoxy group diminish with increasing chain length.

Presence of other functional groups: Electron-withdrawing groups near the C-Br bond can influence its polarization and reactivity. Neighboring group participation is also a possibility, depending on the nature and position of the functional group.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Efficient and Selective Transformations

The functionalization of 2-(2-Bromoethoxy)-1,1,1-trifluoroethane hinges on the selective activation of its C-Br, C-H, or even the robust C-F bonds. Future research is poised to move beyond classical transformations toward advanced catalytic systems that offer unprecedented efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions represent a highly promising avenue for derivatization. nih.govacs.org Modern ligand-supported palladium catalysts, which have shown success with other fluorinated ethers, could be employed to couple the bromo-moiety of the title compound with a wide array of partners. nih.govresearchgate.net This would allow for the direct installation of aryl, vinyl, alkyl, and other functional groups, significantly expanding the molecular diversity accessible from this building block. Research into novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands will be crucial to overcome the challenges associated with the electron-withdrawing nature of the trifluoroethoxy group and to achieve high yields under mild conditions.

Beyond C-Br bond activation, photocatalysis and electrochemistry are emerging as powerful tools for C-F bond functionalization, a historically challenging transformation. mdpi.com While the C-F bonds in the trifluoromethyl group are exceptionally strong, novel catalytic systems, potentially involving photoredox catalysts, could enable selective C-F activation or defluorinative functionalization pathways, opening up entirely new reaction manifolds. nih.gov

The development of catalysts for C-H activation adjacent to the ether oxygen or on the ethyl bridge also presents a frontier. Such catalysts would enable functionalization without relying on the pre-installed bromine handle, representing a more atom-economical approach to diversification.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

Coupling PartnerReaction TypePotential Catalyst SystemExpected Product Class
Arylboronic AcidSuzuki CouplingPd(OAc)₂, SPhosAryl-substituted ethers
Terminal AlkyneSonogashira CouplingPdCl₂(PPh₃)₂, CuIAlkynyl-substituted ethers
AmineBuchwald-Hartwig AminationPd₂(dba)₃, BINAPAmino-substituted ethers
Organozinc ReagentNegishi CouplingPd(PPh₃)₄Alkyl/Aryl-substituted ethers

Integration into Flow Chemistry and Microreactor Methodologies

The synthesis and transformation of fluorinated compounds often involve hazardous reagents, high pressures, or highly exothermic reactions, making them challenging to scale up safely in traditional batch reactors. durham.ac.uk Flow chemistry, utilizing microreactors, offers a transformative solution by providing superior control over reaction parameters. mit.edursc.org

Integrating the synthesis and derivatization of this compound into continuous flow systems could offer significant advantages. mdpi.com Key benefits include:

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling reactive intermediates or performing highly energetic reactions. durham.ac.uk

Precise Temperature Control: The high surface-area-to-volume ratio allows for rapid and efficient heat exchange, preventing thermal runaways in exothermic processes like halogenation or certain coupling reactions. mdpi.com

Improved Yield and Selectivity: Precise control over residence time, stoichiometry, and temperature can minimize the formation of byproducts. mit.edu

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.

Future research will likely focus on developing dedicated flow protocols for reactions such as the Williamson ether synthesis to produce the title compound or its subsequent functionalization via catalytic cross-coupling. The use of packed-bed reactors containing immobilized catalysts or reagents could further streamline these processes, allowing for multi-step sequences in a single, continuous operation. durham.ac.uk

Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis of a Derivative

ParameterConventional Batch ProcessContinuous Flow Process
Reaction VolumeLitersMicroliters to Milliliters
Heat TransferSlow, inefficientRapid, highly efficient
Residence Time ControlPoorPrecise (seconds to minutes)
Safety ProfileHigher risk of thermal runawayInherently safer
ScalabilityComplex, requires re-optimizationLinear (time-based or numbering-up)

Exploration of Bio-Inspired and Enzymatic Approaches for Synthesis and Derivatization

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. numberanalytics.comnumberanalytics.com The application of enzymes to the synthesis and transformation of organofluorine compounds, while challenging, is a rapidly growing field of research. nih.govchembites.org

For this compound, enzymatic approaches could offer unparalleled selectivity. A key area of exploration is the use of dehalogenase enzymes for the selective cleavage of the C-Br bond. nih.govnih.gov Certain dehalogenases are known to act on haloalkanes, and engineering or discovering an enzyme capable of recognizing the bromoethyl moiety could provide a green and highly specific method for hydrolysis or other nucleophilic substitutions, avoiding harsh reagents and protecting group chemistry. nih.gov

While enzymatic C-F bond formation (fluorination) and cleavage are rare in nature, directed evolution and protein engineering are expanding the capabilities of enzymes like fluorinases. numberanalytics.comresearchgate.net In the long term, it is conceivable that engineered enzymes could be developed to modify the trifluoromethyl group itself.

Furthermore, lipases could be employed for transformations of derivatives of the title compound. nih.govmdpi.com For instance, if the bromo-group is replaced with a hydroxyl group and subsequently esterified, lipases could perform highly enantioselective hydrolysis or transesterification reactions, providing access to chiral building blocks. nih.govrsc.org

Table 3: Potential Enzymatic Transformations

Enzyme ClassTarget MoietyPotential TransformationKey Advantage
DehalogenaseC-Br BondHydrolytic or nucleophilic dehalogenationHigh selectivity, mild aqueous conditions
Lipase / EsteraseEster derivativeEnantioselective hydrolysis/transesterificationAccess to chiral products
Cytochrome P450C-H BondsSite-selective hydroxylationDirect functionalization of unactivated bonds
Engineered FluorinaseTrifluoromethyl GroupSelective defluorination (long-term goal)Novel C-F bond manipulation

Advanced In-Situ Spectroscopic Monitoring Techniques for Real-Time Reaction Kinetics and Mechanism Elucidation

A deep understanding of reaction kinetics and mechanisms is essential for optimizing synthetic routes. Advanced in-situ spectroscopic techniques, which monitor reactions as they occur without sample extraction, are becoming indispensable tools for chemical process development. mt.com

For reactions involving this compound, in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly powerful. mt.comrsc.org

In-situ FTIR (ReactIR™): This technique can track the concentration of key functional groups in real-time. thermofisher.comyoutube.com For example, during a substitution reaction at the C-Br bond, the disappearance of the C-Br vibrational band and the appearance of new bands corresponding to the product could be monitored to determine reaction rates and endpoints accurately. mdpi.com

In-situ NMR: NMR spectroscopy provides detailed structural information. For this specific molecule, ¹⁹F NMR is an exceptionally clean and sensitive technique for monitoring any transformation that affects the trifluoromethyl group. uib.no Real-time ¹H and ¹⁹F NMR could be used to identify transient intermediates, quantify the formation of products and byproducts, and provide deep mechanistic insight into catalytic cycles. researchgate.netnih.gov

Combining these techniques with automated reaction platforms and computational modeling will enable a more complete understanding of the reaction landscape. morressier.com This knowledge is critical for rationally designing more efficient catalysts, optimizing reaction conditions to minimize waste, and ensuring the robust and reproducible synthesis of desired derivatives.

Table 4: Application of In-Situ Monitoring Techniques

TechniqueInformation GainedTarget Functional Group/AtomExample Application
In-situ FTIRReaction kinetics, endpoint determinationC-Br, C-O-C, new product bandsMonitoring a nucleophilic substitution reaction
In-situ ¹H NMRStructural elucidation of intermediates/products-CH₂-Br, -O-CH₂-Identifying intermediates in a coupling reaction
In-situ ¹⁹F NMRHighly sensitive reaction progress monitoring-CF₃Quantifying conversion in real-time
Raman SpectroscopyComplementary vibrational data, especially for symmetric bondsC-Br, C-C backboneStudying reactions in aqueous or biphasic media

Q & A

Q. What are the recommended synthetic routes for 2-(2-Bromoethoxy)-1,1,1-trifluoroethane, and how can reaction conditions be optimized?

The synthesis of fluoroether compounds often involves halogenation and etherification steps. A plausible route for this compound could start with 2,2,2-trifluoroethanol, which is methylated using dimethyl sulfate to form a methyl ether intermediate. Subsequent bromination or substitution with 1,2-dibromoethane under basic conditions (e.g., Williamson ether synthesis) could yield the target compound . Catalytic fluorination methods, as described for similar compounds like R143a, may also apply, using hydrofluoric acid (HF) and antimony-based catalysts at 0–120°C and 5–30 bar . Optimization requires monitoring reaction temperature, catalyst loading (0.1–5 wt%), and stoichiometric ratios to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine environments and ethoxy group integration.
  • GC-MS : To assess purity and detect volatile byproducts.
  • IR Spectroscopy : Identification of C-F (1100–1200 cm1^{-1}) and C-O (1050–1150 cm1^{-1}) stretches . Calorimetric techniques (e.g., DSC) can evaluate thermal stability, while elemental analysis verifies stoichiometry.

Q. What safety precautions are critical when handling brominated fluoroethanes?

Brominated fluoroethanes may decompose to release toxic gases (e.g., HF, HBr). Key precautions include:

  • Use of fume hoods and HF-resistant gloves.
  • Storage in inert atmospheres at 0–6°C to prevent degradation .
  • Emergency protocols for dermal/ocular exposure (e.g., rinsing with water for 15 minutes) . Toxicity data for analogous compounds (e.g., LC50_{50} = 117 g/m3^3 in mice for 1-bromo-2-chloro-1,1,2-trifluoroethane) suggest strict exposure limits .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., vapor pressure, enthalpy of formation) be modeled for this compound?

Equations of state (EOS) like the Peng-Robinson model are effective for predicting phase behavior and critical parameters . For precise thermodynamic data, researchers can adapt the international standard EOS for R143a (1,1,1-trifluoroethane), which uses:

P=RTvbaα(T)v(v+b)+b(vb)P = \frac{RT}{v - b} - \frac{a\alpha(T)}{v(v + b) + b(v - b)}

Here, aa and bb are compound-specific constants, and α(T)\alpha(T) is a temperature-dependent term . Calorimetric studies of similar compounds report ΔfH\Delta_f H^\circ values near −178 kcal/mol, with corrections for HF interactions .

Q. What experimental strategies resolve contradictions in kinetic data for decomposition reactions of bromofluoroethanes?

Discrepancies in activation energies or rate constants may arise from competing pathways (e.g., radical vs. ionic mechanisms). Researchers should:

  • Conduct isotope-labeling studies to track reaction pathways.
  • Compare thermal decomposition data under controlled conditions (e.g., 298–450 K, inert atmosphere) .
  • Use high-level computational methods (DFT or ab initio) to model transition states and validate experimental kinetics .

Q. How can the reactivity of the 2-bromoethoxy group be exploited in nucleophilic substitution reactions?

The bromoethoxy moiety is susceptible to SN_N2 displacement with nucleophiles (e.g., phenols, thiols). For example:

  • Base-mediated reactions with phenols yield aryl ether derivatives, as demonstrated in halothane-phenol coupling (70–85% yield under K2_2CO3_3/DMF at 60°C) .
  • Catalytic systems (e.g., Pd/ligands) may enable cross-coupling to form C-C bonds. Optimization requires screening solvents (DMF, THF), bases, and reaction times.

Methodological Considerations

Parameter Recommended Conditions References
Synthesis Catalyst SbCl3_3 (0.1–5 wt%)
Reaction Pressure 5–30 bar
Thermal Analysis DSC (10 K/min, N2_2 atmosphere)
Toxicity Screening Acute inhalation (OECD TG 403)

Key Challenges and Future Directions

  • Synthetic Efficiency : Improve selectivity in halogenation steps to reduce byproducts.
  • Environmental Impact : Assess ozone depletion potential (ODP) and global warming potential (GWP) using protocols from refrigerant studies .
  • Computational Modeling : Develop machine learning models to predict reaction outcomes and optimize catalysts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethoxy)-1,1,1-trifluoroethane
Reactant of Route 2
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2-(2-Bromoethoxy)-1,1,1-trifluoroethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.